molecular formula C10H9NO B6241725 3-(furan-3-yl)aniline CAS No. 936249-46-6

3-(furan-3-yl)aniline

Cat. No.: B6241725
CAS No.: 936249-46-6
M. Wt: 159.2
InChI Key:
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Description

3-(furan-3-yl)aniline is an organic compound that features a furan ring attached to an aniline moiety. This compound is of interest due to its unique structural properties, which combine the aromaticity of the furan ring with the reactivity of the aniline group. It is used in various fields, including organic synthesis, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(furan-3-yl)aniline typically involves the coupling of a furan derivative with an aniline derivative. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of furan with a halogenated aniline in the presence of a palladium catalyst and a base . The reaction conditions usually include a solvent such as toluene or ethanol and a temperature range of 80-100°C.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and maximizing efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(furan-3-yl)aniline undergoes various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The nitro group in nitro-substituted derivatives can be reduced to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on both the furan and aniline rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted furans and anilines, which can be further functionalized for use in different applications.

Scientific Research Applications

3-(furan-3-yl)aniline has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    3-(furan-2-yl)aniline: Similar structure but with the furan ring attached at a different position.

    2-(furan-3-yl)aniline: The aniline group is attached at a different position on the furan ring.

    3-(thiophen-3-yl)aniline: Similar structure but with a thiophene ring instead of a furan ring.

Uniqueness

3-(furan-3-yl)aniline is unique due to the specific positioning of the furan and aniline groups, which can influence its reactivity and interaction with other molecules. This unique structure allows for specific applications in various fields, making it a valuable compound for research and industrial use.

Properties

IUPAC Name

3-(furan-3-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c11-10-3-1-2-8(6-10)9-4-5-12-7-9/h1-7H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQDARHFLRKPAMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=COC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301313322
Record name 3-(3-Furanyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301313322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

936249-46-6
Record name 3-(3-Furanyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=936249-46-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-Furanyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301313322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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